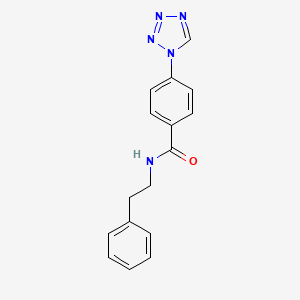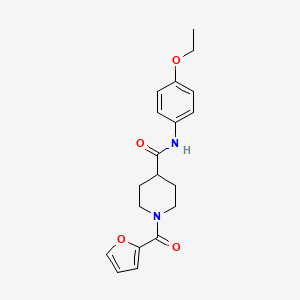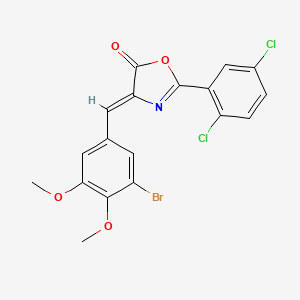![molecular formula C18H17N3O4 B5305005 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5305005.png)
3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide, also known as MI-2, is a small molecule inhibitor that has been developed to target the MDM2-p53 interaction. The MDM2 protein is an oncogene that is overexpressed in many types of cancer and is known to inhibit the tumor suppressor protein p53. MI-2 has been shown to disrupt the MDM2-p53 interaction, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Wirkmechanismus
3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide works by disrupting the MDM2-p53 interaction, which is a critical pathway in the development and progression of cancer. The MDM2 protein binds to the p53 protein and inhibits its function as a tumor suppressor. 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide binds to the MDM2 protein and prevents it from interacting with p53, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to have a specific and potent inhibitory effect on the MDM2 protein, with minimal off-target effects on other proteins. In addition to its anti-cancer effects, 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is its specificity for the MDM2 protein, which reduces the risk of off-target effects and toxicity. However, one limitation of 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide. One area of focus could be the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research could be the investigation of 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies could explore the potential applications of 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide in other diseases beyond cancer, such as inflammatory disorders or viral infections.
Synthesemethoden
The synthesis of 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide involves a multistep process that begins with the preparation of 4-aminobenzamide. This compound is then reacted with 2-oxo-1-imidazolidinecarboxylic acid to form the imidazolidinecarboxamide intermediate. The intermediate is then coupled with 4-nitrophenyl chloroformate to form the final product.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth. In a study published in the journal Cancer Research, 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide was shown to induce apoptosis in acute myeloid leukemia cells that were resistant to chemotherapy. Another study published in the journal Oncogene demonstrated that 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide was effective in inhibiting the growth of triple-negative breast cancer cells.
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-(2-oxoimidazolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-15-4-2-3-13(11-15)16(22)20-14-7-5-12(6-8-14)17(23)21-10-9-19-18(21)24/h2-8,11H,9-10H2,1H3,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKKJPXYEKNKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-{4-[(2-oxoimidazolidin-1-yl)carbonyl]phenyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5304922.png)
![N-(5-bromo-2-pyridinyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5304929.png)

![3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5304944.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304956.png)
![4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5304962.png)
![3-(3,4-difluorophenyl)-5-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5304965.png)
![4-[2-(3-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304966.png)

![4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide](/img/structure/B5304985.png)
![1'-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5304990.png)

![4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5305019.png)
![3-(allylthio)-6-(2-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305027.png)